molecular formula C21H17NO5S B3721034 ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B3721034
M. Wt: 395.4 g/mol
InChI Key: YEAGYSPIVZUYOK-BNCGLULESA-N
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Description

Ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, benzodioxole-containing molecules, and ethyl ester compounds. Examples include:

Uniqueness

The uniqueness of ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate lies in its specific combination of functional groups and structural features. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-hydroxy-2-phenyliminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S/c1-2-25-21(24)18-19(23)17(28-20(18)22-14-6-4-3-5-7-14)11-13-8-9-15-16(10-13)27-12-26-15/h3-11,23H,2,12H2,1H3/b17-11+,22-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAGYSPIVZUYOK-BNCGLULESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=NC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 2
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ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 3
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ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 4
ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

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